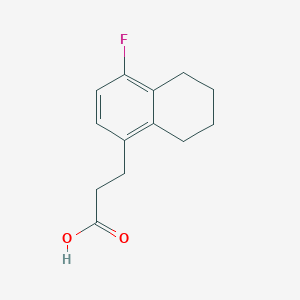

3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid

説明

特性

IUPAC Name |

3-(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h5,7H,1-4,6,8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDSBWBDKKRJRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)CCC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-5,6,7,8-tetrahydronaphthalene, which can be obtained through the hydrogenation of 4-fluoronaphthalene.

Alkylation: The next step involves the alkylation of 4-fluoro-5,6,7,8-tetrahydronaphthalene with a suitable alkylating agent, such as propionic acid, under acidic conditions.

Oxidation: The final step is the oxidation of the alkylated product to form 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

化学反応の分析

Types of Reactions

3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of the original compound.

科学的研究の応用

3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate biological processes, making it a valuable compound in drug discovery and development.

類似化合物との比較

3-(2,6-Dimethyl-1,2,4a,5,6,7,8,8a-Octahydronaphthalen-1-yl)propanoic Acid

It is associated with monacolin analogs, which are known for cholesterol-lowering effects via HMG-CoA reductase inhibition. The absence of a fluorine atom and the additional methyl groups may influence its bioavailability and target specificity compared to the fluorinated analog .

Terutroban (S 18886)

Terutroban (CAS: 165538-40-9) is a synthetic sulfonamide derivative with the structure (R)-3-(6-((4-chlorophenyl)sulfonamido)-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid. Unlike the target compound, Terutroban incorporates a chlorophenyl sulfonamido group at the 6-position and a methyl group at the 2-position. Its molecular weight (407.91 g/mol) and density (1.389 g/cm³) reflect the added complexity of the sulfonamide moiety .

Halogenated Phenylpropanoic Acid Derivatives

Chlorinated 3-Phenylpropanoic Acids

Three chlorinated derivatives—3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (1), its methyl ester (2), and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (3)—were isolated from the marine actinomycete Streptomyces coelicolor. These compounds exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 8–32 µg/mL. The chlorine substituents enhance lipophilicity and membrane penetration, contrasting with the fluorine-substituted tetrahydronaphthalene derivative, which may exhibit different pharmacokinetic profiles .

Other Propanoic Acid Derivatives

3-(Methylthio)propanoic Acid Esters

While structurally distinct, esters such as 3-(methylthio)propanoic acid methyl ester and ethyl ester (identified in pineapples) highlight the versatility of propanoic acid derivatives. These compounds contribute to fruity aromas but lack the bicyclic framework or therapeutic relevance of the target compound .

Structural and Functional Data Table

*Calculated based on molecular formula.

Key Research Findings and Implications

- Substituent Effects : Fluorine’s electronegativity and small atomic radius may enhance metabolic stability compared to bulkier chlorine or methyl groups. However, chlorinated derivatives demonstrate superior antimicrobial potency, likely due to increased lipophilicity .

- Therapeutic Potential: Tetrahydronaphthalene-based compounds like Terutroban highlight the importance of sulfonamide groups in receptor targeting, suggesting that analogous modifications to the fluorinated compound could expand its pharmacological utility .

- Natural vs. Synthetic Origins: The fluorinated derivative is likely synthetic, whereas chlorinated phenylpropanoic acids and monacolin analogs are natural products, underscoring diverse biosynthetic pathways .

生物活性

3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is an organic compound with the molecular formula C13H15FO2 and a molecular weight of 222.26 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and mechanisms of action.

The biological activity of 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds, which can modulate enzyme activity and receptor interactions. This property makes it a candidate for drug discovery and development .

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Studies have shown that 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : Some studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

- Anti-inflammatory Study : In a controlled laboratory setting, the compound was tested on macrophage cell lines. Results demonstrated a significant reduction in the secretion of TNF-alpha and IL-6 when treated with varying concentrations of 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid.

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects against Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Neuroprotective Mechanism : In vitro assays on SH-SY5Y neuroblastoma cells indicated that treatment with this compound resulted in a decrease in apoptosis markers when exposed to oxidative stressors.

Comparative Analysis with Similar Compounds

The unique structure of 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid allows for distinct biological activities compared to similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid | C13H15FO2 | Anti-inflammatory, Antimicrobial | Unique fluorine substitution enhances activity |

| N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide | C13H14FNO2 | Limited anti-inflammatory | Lacks propanoic acid moiety |

| 2-[(4-fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)methyl]benzoic acid | C18H17FO2 | Antimicrobial | Larger structure may affect bioavailability |

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluoro-5,6,7,8-tetrahydronaphthalen-1-yl)propanoic acid?

- Methodological Answer : A common approach involves coupling a fluorinated tetrahydronaphthalene precursor with a propanoic acid moiety via catalytic cross-coupling (e.g., Suzuki-Miyaura). For example, describes a related synthesis using tetramethyl-tetrahydronaphthalene derivatives, where palladium catalysts and anhydrous conditions are critical for avoiding hydrolysis of the fluoro group. Key steps include:

- Fluorination : Use of fluorinating agents (e.g., Selectfluor™) under inert atmospheres.

- Acid Functionalization : Carboxylic acid introduction via hydrolysis of nitriles or esters .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can spectroscopic techniques (NMR, LC-MS) be optimized for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic protons and fluorine coupling. The tetrahydronaphthalene ring’s protons (δ 1.5–2.5 ppm) and the fluoro group’s deshielding effect require high-resolution ¹³C and ¹⁹F NMR .

- LC-MS : Reverse-phase C18 columns with methanol/water + 0.1% formic acid gradients improve separation. Electrospray ionization (ESI) in negative mode is recommended for carboxylic acid detection .

- Validation : Compare retention times and fragmentation patterns with synthesized standards .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Temperature : Store at –18°C in amber vials to prevent photodegradation. highlights that refrigeration reduces hydrolysis of acid derivatives.

- Solubility : Prepare fresh solutions in methanol or DMSO; avoid aqueous buffers unless stabilized at pH 7.0 (phosphate buffer recommended) .

- Degradation Monitoring : Use LC-MS to detect hydrolysis products (e.g., free fluoro-naphthalene) over time .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Assay Design : Replicate studies under controlled conditions (e.g., cell lines, serum-free media). notes that fluoro-substituted naphthalenes exhibit variable receptor binding due to stereoelectronic effects.

- Meta-Analysis : Use cheminformatics tools (e.g., molecular docking) to correlate fluorination position (C4 vs. C5) with activity .

- Statistical Validation : Apply ANOVA to compare IC₅₀ values across studies, accounting for solvent/DMSO interference .

Q. What strategies mitigate analytical challenges in detecting low-concentration metabolites?

- Methodological Answer :

- Sample Preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) pre-conditioned with methanol and water. demonstrates >90% recovery for aromatic acids .

- Derivatization : Enhance LC-MS sensitivity by methylating the carboxylic acid group using TMS-diazomethane .

- Limit of Detection (LOD) : Optimize MS parameters (e.g., collision energy, dwell time) to achieve sub-ng/mL sensitivity .

Q. How does the fluorinated tetrahydronaphthalene core influence photostability?

- Methodological Answer :

- Photodegradation Assays : Expose solutions to UV light (254 nm) and quantify degradation via HPLC. shows that fluorination reduces π→π* transitions, enhancing stability compared to hydroxylated analogs.

- Computational Modeling : TD-DFT calculations predict absorption spectra and excited-state reactivity .

- Stabilizers : Add antioxidants (e.g., BHT) to formulations to scavenge free radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。